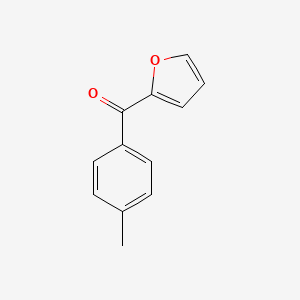

2-Furyl(4-methylphenyl)methanone

Description

Significance of Furan (B31954) Heterocycles in Organic Chemistry

Furan is a five-membered aromatic heterocyclic compound containing one oxygen atom. numberanalytics.comchemicalbook.com This structural motif is of considerable importance in organic chemistry for several reasons. The furan ring system is a fundamental building block found in numerous natural products and serves as a versatile precursor in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com Its aromatic character, arising from the delocalization of six π-electrons, imparts a degree of stability, yet the presence of the electronegative oxygen atom makes it more reactive than its carbocyclic counterpart, benzene (B151609). numberanalytics.com

Furan and its derivatives are not merely laboratory curiosities; they are integral components in various applications. They are utilized in the production of pharmaceuticals, agrochemicals, and advanced materials such as polymers. numberanalytics.combritannica.com For instance, the antibiotic furazolidone (B1674277) contains a furan ring. numberanalytics.com Furthermore, furan derivatives are key intermediates in the industrial production of other important chemicals. chemicalbook.com The versatility of furan also extends to sustainable chemistry, with potential applications in the development of bioplastics and other eco-friendly materials. numberanalytics.com

Overview of Aryl Furyl Ketones and Methanones as Synthetic Targets

Aryl furyl ketones and the broader class of methanones are significant synthetic targets in organic chemistry. These compounds, characterized by a carbonyl group linking an aryl group and a furyl group, serve as valuable intermediates in the synthesis of a wide array of more complex molecules and heterocyclic systems. nih.govvensel.org The ketone functionality provides a reactive site for a variety of chemical transformations.

The synthesis of these ketones is often achieved through methods like the Friedel-Crafts acylation, which involves the reaction of a furan derivative with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netstackexchange.comuni.edugoogle.com The resulting aryl furyl ketones can then be subjected to further reactions, such as α-arylation, to introduce additional structural complexity. rsc.org Their utility is demonstrated in their application as precursors for the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

Structural Relationship of 2-Furyl(4-methylphenyl)methanone to Broader Chemical Classes

This compound belongs to the class of aryl furyl ketones. Its structure consists of a furan ring attached to a carbonyl group, which is in turn bonded to a p-tolyl (4-methylphenyl) group. This specific arrangement places it within several important chemical classifications.

As a furan derivative , it is part of the large family of heterocyclic compounds. numberanalytics.combritannica.com As a ketone , the carbonyl group is a key functional group that dictates much of its reactivity. More specifically, it is an aryl ketone , a class of compounds known for their stability and diverse applications. nih.gov The presence of the tolyl group also classifies it as a toluene (B28343) derivative .

The general structure of aryl ketones is a common motif in many organic molecules. nih.gov Variations in the aryl and furyl substituents can lead to a wide range of compounds with different physical and chemical properties. For example, replacing the 4-methylphenyl group with a phenyl group yields 2-furyl(phenyl)methanone. nih.gov Other variations include the introduction of different substituents on the phenyl ring, such as fluoro or chloro groups, which can influence the compound's properties. cymitquimica.com

Chemical and Physical Properties of this compound

The specific properties of this compound are detailed in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C12H10O2 | hit2lead.com |

| Molecular Weight | 186.21 g/mol | hit2lead.com |

| CAS Number | 13365-62-3 | hit2lead.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Likely soluble in common organic solvents. chemicalbook.com |

Synthesis and Manufacturing

The primary laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts acylation of furan. stackexchange.comuni.eduzenodo.org This electrophilic aromatic substitution reaction involves reacting furan with 4-methylbenzoyl chloride (p-toluoyl chloride) in the presence of a Lewis acid catalyst.

A common Lewis acid used for this type of reaction is aluminum chloride (AlCl₃). However, due to the sensitivity of the furan ring to strong acids which can lead to polymerization, milder catalysts such as boron trifluoride (BF₃) or ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) are often preferred to achieve better yields. stackexchange.comzenodo.org The reaction is typically carried out in an inert solvent.

Industrial-scale manufacturing would likely adapt this laboratory method. Key considerations for large-scale production would include catalyst selection to minimize waste and cost, reaction conditions to ensure high yield and purity, and efficient product isolation and purification techniques. The use of reusable or less corrosive catalysts would be a significant factor in developing a sustainable and economical industrial process. zenodo.org

Spectroscopic Data and Characterization

The structure of this compound can be confirmed through various spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show characteristic signals for the protons on the furan ring and the tolyl group. The furan protons would appear as multiplets in the aromatic region. The protons of the tolyl group would show a characteristic AA'BB' splitting pattern for the aromatic protons and a singlet for the methyl group protons. chemicalbook.comresearchgate.netchemicalbook.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon, the carbons of the furan ring, and the carbons of the tolyl group. The chemical shift of the carbonyl carbon would be in the typical range for ketones. spectrabase.com

IR (Infrared) Spectroscopy: The IR spectrum would show a strong absorption band characteristic of the C=O (carbonyl) stretching vibration, typically around 1680-1660 cm⁻¹. Other significant peaks would correspond to the C-H stretching of the aromatic rings and the C-O-C stretching of the furan ring.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the furan or tolyl ring, giving rise to characteristic fragment ions. nih.govnist.gov

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZNSSWUBXNIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546943 | |

| Record name | (Furan-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13365-62-3 | |

| Record name | (Furan-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthetic Methodologies for 2 Furyl 4 Methylphenyl Methanone and Its Analogues

Acylation Reactions for the Formation of Furan-Ketone Linkages

The construction of the aryl-furan ketone structure is most commonly achieved through electrophilic acylation of the furan (B31954) ring. Furan's high reactivity towards electrophiles makes it a suitable substrate for these reactions, although its sensitivity to strong acids requires carefully controlled conditions to prevent polymerization. stackexchange.com

Friedel-Crafts Type Acylation of Furan Derivatives

The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. In the context of producing 2-furyl(4-methylphenyl)methanone, this reaction involves treating furan with a 4-methylbenzoyl derivative, typically 4-methylbenzoyl chloride or its corresponding anhydride (B1165640). The reaction is promoted by a Lewis acid catalyst, which activates the acylating agent, facilitating the electrophilic attack on the electron-rich furan ring. The acylation preferentially occurs at the C2 position of the furan ring due to the stabilizing effect of the oxygen atom on the adjacent carbocation intermediate.

Traditional Friedel-Crafts conditions using catalysts like aluminum chloride (AlCl₃) can be too harsh for the acid-sensitive furan ring, often leading to low yields and significant polymerization. stackexchange.com Consequently, milder catalysts and optimized reaction conditions are necessary for successful synthesis.

Application of N-Acylbenzotriazoles in Furan C-Acylation

An alternative and often milder approach to C-acylation involves the use of N-acylbenzotriazoles as acylating agents. These reagents are stable, crystalline solids that can be prepared from the corresponding carboxylic acids. N-(4-methylbenzoyl)benzotriazole can be reacted with furan in the presence of a Lewis acid to yield this compound. This method can offer advantages in terms of handling and selectivity compared to the more reactive acyl halides. The benzotriazole group is an excellent leaving group, facilitating the acylation under relatively gentle conditions. This methodology has been applied to the synthesis of various benzotriazolyl alkyl esters, demonstrating the versatility of N-acylbenzotriazoles as acylating precursors. nih.gov

Catalyst Systems in Furan Acylations (e.g., Lewis Acids like TiCl₄, ZnBr₂)

The choice of catalyst is critical in the acylation of furan. While strong Lewis acids like AlCl₃ are often problematic, a range of other catalysts have been employed with greater success.

Boron Trifluoride (BF₃): Boron trifluoride and its complexes, such as BF₃-etherate, are effective catalysts for the acylation of furan. stackexchange.com They are generally milder than AlCl₃, reducing the extent of side reactions like polymerization. stackexchange.com Patents describe the use of BF₃ with carboxylic acid anhydrides for the acylation of furan, noting that it overcomes many of the difficulties associated with stronger catalysts. google.com

Zinc Chloride (ZnCl₂): Zinc chloride is another moderately active Lewis acid used in furan acylation. A patented method for preparing 2-acetylfuran (B1664036) utilizes zinc chloride as a catalyst in the presence of acetic acid, with acetic anhydride as the acylating agent. google.com The addition of acetic acid helps to suppress the autopolymerization of furan that can occur with Lewis acid catalysts. google.com

Titanium Tetrachloride (TiCl₄): TiCl₄ is a versatile Lewis acid that has been used in various synthetic transformations, including as part of Ziegler-Natta catalyst systems. researchgate.net Its application in Friedel-Crafts reactions allows for acylation under controlled conditions.

Heterogeneous Catalysts: To create more environmentally friendly and efficient processes, solid acid catalysts like zeolites (e.g., H-beta) and modified heteropoly acids have been investigated. researchgate.net These catalysts can provide high selectivity for 2-acylation and can be easily separated from the reaction mixture and potentially reused. For instance, the liquid-phase acylation of furan with acetic anhydride over H-beta zeolite has been shown to produce 2-acetylfuran with high yield and selectivity.

The following table summarizes various catalyst systems and conditions used in the acylation of furan.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

| Acetic Anhydride | H-beta Zeolite | None | 67 | 88.8 | ~100 |

| Acetic Anhydride | Zinc Chloride / Acetic Acid | None | 80 | 78.2 | 99.6 (Purity) |

| Acetic Anhydride | Co/Ni/Cr Ferrite | Vapor Phase | 300 | 89.1 | 99.7 |

| Acetic Anhydride | Phosphoric Acid | None | 70 | 91.8 | 98.9 (Purity) |

Synthesis of Substituted 2-Furylmethanone Derivatives

Building upon the core 2-furylmethanone structure, more complex analogues have been synthesized, often for evaluation as potential therapeutic agents.

Routes to 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone Analogues

A significant class of derivatives are the 2-furyl[(4-aralkyl)-1-piperazinyl]methanones. The synthesis of these compounds is typically a multi-step process.

A common synthetic strategy begins with a precursor, 2-furyl(1-piperazinyl)methanone. This intermediate is then subjected to N-alkylation by reacting it with various aralkyl halides. For example, one study describes dissolving 2-furyl(1-piperazinyl)methanone in N,N-dimethylformamide (DMF) with lithium hydride, followed by the addition of different aralkyl halides to yield the final products. pastic.gov.pkresearchgate.net

Another approach involves a similar multi-step sequence where 2-furyl(1-piperazinyl)methanone is activated with a base like potassium carbonate (K₂CO₃) in acetonitrile before being treated with an appropriate electrophile, such as a 1-{[4-(bromomethyl)phenyl]sulfonyl}amine, to afford the target molecule. scielo.brscielo.br

The general synthetic scheme is as follows:

Formation of an intermediate: Coupling of a suitable piperazine derivative with a 2-furoyl derivative.

N-alkylation/N-arylation: Reaction of the piperazine nitrogen with an alkyl or aralkyl halide (or other electrophile) to introduce the desired substitution.

Preparation of 2-Furyl Methyl Ketones (e.g., 2-Acetofuran)

2-Acetofuran (also known as 2-acetylfuran) is the simplest 2-furyl alkyl ketone and serves as a fundamental model for the synthesis of this class of compounds. Its preparation is widely documented and typically involves the Friedel-Crafts acylation of furan with acetic anhydride. wikipedia.org Various catalysts, including zeolites, phosphoric acid, and zinc chloride, have been optimized for this transformation to achieve high yields and selectivities. google.comgoogle.com

The industrial synthesis generally favors the acylation of furan with acetic anhydride due to the availability and cost-effectiveness of the reagents. wikipedia.org Vapor-phase acylation over solid acid catalysts, such as ferrites, has also been reported as an efficient method, achieving high yield and selectivity at elevated temperatures.

Formation of Complex Furan-Substituted Methanones via Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic and polycyclic architectures in a highly convergent manner. The furan moiety, being an electron-rich diene locked in the reactive s-cis conformation, readily participates in several types of cycloaddition reactions, providing a versatile platform for synthesizing intricate furan-substituted compounds, including analogues of methanones. quora.com

The Diels-Alder, or [4+2] cycloaddition, reaction is a classic strategy where a furan derivative acts as the C4 synthon. Reaction with various dienophiles leads to the formation of oxabicyclo[2.2.1]heptane derivatives. acs.org These adducts serve as versatile intermediates that can be transformed into more complex structures. For instance, a Rhodium(I)-catalyzed enantioselective [4+2] cycloaddition has been developed using furan-fused cyclobutanones and imines, which yields chiral furan-fused six-membered lactams with excellent stereoselectivity. nih.gov This methodology demonstrates the potential to build complex, poly-substituted furan-containing heterocycles. nih.gov

Beyond the traditional Diels-Alder reaction, furans can participate in higher-order cycloadditions. For example, furan derivatives can undergo [4+3] cycloadditions with oxyallyl cations to yield oxabicyclo-octane structures. quora.com Furthermore, an organocatalytic approach has been demonstrated for the diastereoselective [8+2]-cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene. nih.gov This reaction, proceeding through a dienolate intermediate, generates biologically relevant polycyclic products, showcasing the broad synthetic potential of activating furan derivatives for higher-order cycloadditions. nih.gov These strategies enable the assembly of diverse and complex molecular frameworks that can be precursors to or incorporate the furan-methanone motif.

| Cycloaddition Type | Furan Component | Reaction Partner | Resulting Structure | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Furan | Electron-deficient dienophiles | Oxabicyclo[2.2.1]heptane derivatives | quora.comacs.org |

| [4+2] Catalytic | Furan-fused cyclobutanone | Imines | Furan-fused six-membered lactams | nih.gov |

| [4+3] Cycloaddition | Furan | Oxyallyl cations | Oxabicyclo-octane derivatives | quora.com |

| [8+2] Cycloaddition | 5-substituted-furan-2(3H)-one | 8,8-Dicyanoheptafulvene | Polycyclic γ-butyrolactone adducts | nih.gov |

Derivatization Strategies for the Methanone Scaffold

The methanone core of this compound presents multiple opportunities for chemical modification to generate a diverse library of related compounds. Key strategies involve transformations of the carbonyl group and the use of the ketone as a precursor for constructing new heterocyclic rings.

A fundamental transformation of the carbonyl group in the methanone scaffold is its reduction to a secondary alcohol. This reaction converts the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized stereocenter, yielding the corresponding furyl(aryl)methanol. Standard reducing agents such as sodium borohydride or lithium aluminum hydride are typically effective for this purpose.

This type of transformation is well-documented for similar aryl ketone structures. For example, the reduction of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanone to 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanol has been successfully performed, demonstrating the viability of reducing an aryl-heteroaryl ketone to its alcohol without affecting the appended aromatic or heteroaromatic rings. nih.gov This process provides access to a new class of derivatives with altered steric and electronic properties, suitable for further functionalization or biological evaluation.

| Reactant | Transformation | Product |

|---|---|---|

| This compound | Carbonyl Reduction | (2-Furyl)(4-methylphenyl)methanol |

The carbonyl group of this compound serves as an excellent electrophilic site for condensation reactions, particularly with hydrazine (B178648) derivatives to form hydrazones. This reaction is typically carried out by refluxing the ketone with the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov The resulting hydrazone is a stable intermediate that is a key precursor for the synthesis of pyrazoles.

Pyrazoles, a class of five-membered nitrogen-containing heterocycles, can be synthesized from these hydrazone intermediates through cyclization reactions. A widely used method is the Vilsmeier-Haack reaction, where the hydrazone is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This process results in cyclization and concomitant formylation at the 4-position of the pyrazole (B372694) ring. chim.it This strategy has been successfully applied to hydrazones derived from various acetophenones, which are structurally analogous to furyl-aryl ketones. nih.gov Alternative methods include [3+2] cycloaddition reactions of the corresponding hydrazone derivatives. organic-chemistry.org This two-step sequence provides a versatile and efficient route to highly substituted pyrazoles starting from the methanone scaffold.

| Step | Reactants | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Hydrazone Formation | This compound, Hydrazine derivative | Ethanol, Acid catalyst | Corresponding Hydrazone | nih.gov |

| 2. Pyrazole Cyclization | Hydrazone Intermediate | POCl₃ / DMF (Vilsmeier-Haack) | Substituted Pyrazole | chim.it |

The furan ring within the this compound structure is not merely a passive substituent but can actively participate in cascade reactions to build more complex, fused heterocyclic systems. Under acidic conditions, the furan ring can undergo a ring-opening reaction to form a 1,4-dicarbonyl intermediate, which can then be trapped intramolecularly by a suitably positioned nucleophile to form a new ring.

This "recyclization" strategy has been employed to transform aryldifurylmethane derivatives into a variety of complex heterocycles. For example, treatment of (2-aminophenyl)bis(furyl)methane derivatives with acid can lead to the formation of 2,3-disubstituted indoles. researchgate.net Similarly, bis(furyl)methylbenzoic acids have been converted into tetracyclic isochromene-1-one derivatives through a furan ring-opening followed by an intramolecular cyclization. researchgate.net Another documented transformation is the rearrangement of 2-hydroxyaryl(furyl)alkanes into benzofuran derivatives via an acid-catalyzed furan ring opening and subsequent benzofuran ring closure. mdpi.com These methodologies highlight the utility of the furan moiety as a latent dicarbonyl synthon, enabling the introduction of significant structural diversity through programmed ring-closure reactions.

| Starting Material Type | Reaction Condition | Key Transformation | Resulting Fused System | Reference |

|---|---|---|---|---|

| (2-Aminophenyl)bis(furyl)methanes | Acid-catalyzed | Furan ring opening-pyrrole ring closure | Indoles | researchgate.net |

| Bis(furyl)methylbenzoic acids | Acidic (HCl in Methanol) | Recyclization and cyclization | Isochromene-1-ones | researchgate.net |

| 2-Hydroxyaryl(furyl)alkanes | Acidic (Ethanolic HCl) | Furan ring opening-benzofuran ring closure | Benzofurans | mdpi.com |

Spectroscopic and Advanced Structural Characterization of Furan Containing Methanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum of 2-Furyl(4-methylphenyl)methanone is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) and p-tolyl moieties. Based on the analysis of similar compounds, the following proton chemical shifts can be anticipated:

Furan Protons: The furan ring protons are expected to appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The proton at the 5-position of the furan ring (H-5) is generally the most deshielded, followed by the H-3 and H-4 protons.

p-Tolyl Protons: The protons on the 4-methylphenyl group will present as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons will appear as a sharp singlet in the aliphatic region, typically around δ 2.4 ppm.

For comparison, the ¹H NMR spectrum of the related compound (S)-1-(furan-2-yl)ethanol shows signals for the furan protons at δ 6.25 (d, J = 3.1 Hz, 1H, H-3'), 6.35 (m, 1H, H-4'), and 7.35 (s, 1H, H-5'). researchgate.net

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Methyl (CH₃) | ~2.4 | Singlet |

| Aromatic (p-tolyl) | ~7.2 - 7.8 | Doublets |

| Furan (H-3, H-4) | ~6.5 - 7.5 | Multiplets |

| Furan (H-5) | ~7.6 - 7.9 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both rings, and the methyl carbon.

Carbonyl Carbon: The ketone carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 180-190 ppm.

Furan Carbons: The carbons of the furan ring will appear in the aromatic region, with the carbon adjacent to the oxygen atom (C-2 and C-5) showing characteristic shifts.

p-Tolyl Carbons: The carbons of the p-tolyl ring will also be observed in the aromatic region, with the ipso-carbons (attached to the carbonyl and methyl groups) having distinct chemical shifts. The methyl carbon will appear in the aliphatic region.

In a study of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the methyl carbon of the p-tolyl group appeared at δ 21.59 ppm, while the aromatic carbons were observed between δ 127.05 and 142.59 ppm. np-mrd.org

| Carbon | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~21 |

| Aromatic (p-tolyl) | ~125 - 145 |

| Furan | ~110 - 155 |

| Carbonyl (C=O) | ~180 - 190 |

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts. rsc.orgnih.gov These calculations, often performed using Density Functional Theory (DFT), can provide theoretical spectra that aid in the assignment of experimental data and offer insights into the electronic structure of the molecule. researchgate.netresearchgate.netresearchgate.net

The GIAO/DFT approach has been successfully applied to calculate the ¹H and ¹³C NMR chemical shifts of various heterocyclic compounds, showing good correlation with experimental values. imist.ma For this compound, a computational study would involve optimizing the molecular geometry and then calculating the NMR shielding tensors to predict the chemical shifts of each nucleus. Such studies can also help to understand the influence of substituents on the electronic environment of the furan and phenyl rings. caltech.edu

Mass Spectrometry Techniques (e.g., EI-MS, LCMS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound, Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be expected to involve cleavage at the bonds adjacent to the carbonyl group. Common fragmentation pathways for ketones include the loss of the aroyl and furyl groups as radical cations.

Analysis of the mass spectrum of the related compound 2-benzoylfuran (B1606903) (furan-2-yl(phenyl)methanone) shows a molecular ion peak at m/z 172, with a significant fragment at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov A similar fragmentation pattern would be anticipated for this compound, with characteristic fragments corresponding to the p-tolylcarbonyl cation and the furyl cation.

| Ion | Expected m/z | Description |

| [C₁₂H₁₀O₂]⁺ | 186 | Molecular Ion |

| [CH₃C₆H₄CO]⁺ | 119 | p-Tolylcarbonyl cation |

| [C₄H₃O]⁺ | 67 | Furyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

C=O Stretch: A strong absorption band characteristic of an aryl ketone carbonyl stretch is expected in the region of 1650-1690 cm⁻¹.

C-H Aromatic Stretch: Absorption bands for the C-H stretching of the aromatic furan and phenyl rings are anticipated above 3000 cm⁻¹.

C=C Aromatic Stretch: Bands corresponding to the C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The stretching vibration of the C-O-C bond in the furan ring typically appears in the 1000-1300 cm⁻¹ range.

The IR spectrum of furan-2-carbaldehyde shows a characteristic carbonyl band, and the positions of other bands are sensitive to substitution on the furan ring. mdpi.comresearchgate.netresearchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1650 - 1690 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Furan C-O-C Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

While a crystal structure for this compound is not available in the cited literature, studies on related compounds offer valuable insights into the likely solid-state conformation. For instance, the crystal structure of (4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone reveals that the furan and pyrazole (B372694) rings are nearly coplanar. researchgate.net In another related structure, 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one, the dihedral angle between the benzene and furan rings is 5.31(2)°. nih.gov

A crystallographic study of this compound would be expected to provide detailed information on the planarity of the furan and phenyl rings relative to the central carbonyl group, as well as any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure. nih.govrsc.org

Computational and Theoretical Investigations of Furan Containing Methanones

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the fundamental properties of molecules can be scrutinized. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure, geometry, and energetic behavior, offering insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach. For 2-Furyl(4-methylphenyl)methanone, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are instrumental in determining its optimized molecular geometry. These studies reveal the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the molecule. The electronic structure, including the distribution of electron density and the nature of the chemical bonds, can be elucidated, providing a foundational understanding of the molecule's inherent properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are critical determinants of a molecule's electronic properties and its propensity to engage in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, FMO analysis provides insights into its charge transfer characteristics and its potential as an electron donor or acceptor in various chemical processes.

Table 1: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

| No specific experimental or computational data for the HOMO and LUMO energies of this compound were found in the search results. |

Energetic Behavior Studies (e.g., B3LYP Method with Specific Basis Sets)

The energetic behavior of a molecule, including its total energy, heat of formation, and vibrational frequencies, can be effectively studied using computational methods like the B3LYP method with various basis sets. These calculations provide a quantitative measure of the molecule's stability and can predict its thermodynamic properties. For this compound, such studies would offer a detailed energetic profile, which is crucial for understanding its behavior in different chemical environments and for predicting the feasibility of reactions in which it might participate.

Solvatochromic Analysis and Solvent Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. By studying the absorption spectra of a compound in a range of solvents with varying polarities, it is possible to probe the nature of its electronic transitions and the influence of the solvent environment.

For this compound, a solvatochromic analysis would involve recording its UV-Vis absorption spectra in various solvents and correlating the observed shifts in the absorption maxima with solvent polarity parameters. This analysis provides valuable information about the change in dipole moment upon electronic excitation and the nature of the intermolecular interactions between the solute and solvent molecules.

Table 2: Solvent Effects on the Absorption Maximum of this compound

| Solvent | Polarity | Absorption Maximum (λmax, nm) |

| Solvent 1 | Value | Data not available in search results |

| Solvent 2 | Value | Data not available in search results |

| Solvent 3 | Value | Data not available in search results |

| Solvent 4 | Value | Data not available in search results |

| No specific experimental data on the solvatochromic behavior of this compound were found in the search results. |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the conformational landscape and behavior of molecules.

Conformational Analysis

Molecules are not rigid structures but can adopt various spatial arrangements, known as conformations, through the rotation of single bonds. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For this compound, which possesses rotational freedom around the bonds connecting the furan (B31954), carbonyl, and phenyl groups, conformational analysis is crucial for determining the preferred three-dimensional structure. Techniques such as molecular mechanics can be employed to systematically explore the conformational space and identify the low-energy conformers that are most likely to be populated at a given temperature. This understanding of the conformational preferences is essential for interpreting its spectroscopic data and predicting its biological activity.

Electronic Properties of Furan Substituents

The increased electron density in the furan ring, compared to a benzene (B151609) ring, makes it more susceptible to electrophilic attack. This property is a key consideration in the chemical synthesis and modification of furan-containing compounds. researchgate.net

Representative Spectroscopic Data for this compound:

| Spectroscopic Technique | Feature | Typical Chemical Shift/Wavenumber |

| ¹H NMR | Methyl protons (-CH₃) | ~2.4 ppm |

| Aromatic protons (phenyl ring) | ~7.2-7.8 ppm | |

| Furan protons | ~6.5-7.6 ppm | |

| ¹³C NMR | Methyl carbon (-CH₃) | ~21 ppm |

| Aromatic carbons (phenyl ring) | ~128-145 ppm | |

| Furan carbons | ~112-153 ppm | |

| Carbonyl carbon (C=O) | ~180-190 ppm | |

| Infrared (IR) | C-H stretching (aromatic) | ~3000-3100 cm⁻¹ |

| C=O stretching (ketone) | ~1640-1680 cm⁻¹ | |

| C=C stretching (aromatic) | ~1400-1600 cm⁻¹ | |

| C-O-C stretching (furan) | ~1000-1100 cm⁻¹ |

This table is a representation of expected values and may not reflect experimentally determined data.

The electronic properties of this compound are governed by a combination of inductive and mesomeric effects originating from the furan ring's oxygen heteroatom and the methyl substituent on the phenyl ring.

Inductive Effect (-I): The oxygen atom in the furan ring is highly electronegative. This causes a withdrawal of electron density from the adjacent carbon atoms through the sigma (σ) bonds. This is known as a negative inductive effect (-I). This effect tends to decrease the electron density on the furan ring.

Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the furan ring. This donation of electron density is termed a positive mesomeric effect (+M). This effect increases the electron density on the furan ring, particularly at the C3 and C5 positions.

Influence of the 4-Methylphenyl Group: The methyl group on the phenyl ring is an electron-donating group. It exerts a positive inductive effect (+I) and also a hyperconjugative effect, which further increases the electron density of the phenyl ring. This, in turn, can influence the electronic character of the attached carbonyl group.

The interplay of these electronic effects in this compound dictates its chemical reactivity, molecular conformation, and potential biological activity.

Advanced Synthetic Applications and Catalytic Roles of Furan Based Ketones

Utilization as Key Building Blocks in Multistep Organic Synthesis

2-Furyl(4-methylphenyl)methanone serves as a versatile precursor in the synthesis of a variety of heterocyclic and alicyclic compounds. The furan (B31954) ring and the ketone functionality provide multiple reactive sites for elaboration into more complex structures.

The carbonyl group of this compound is a key handle for the construction of various nitrogen-containing heterocycles. While direct synthetic examples using this specific ketone are not extensively documented, its chemical nature allows for its participation in well-established synthetic routes.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.itorganic-chemistry.org this compound can be readily converted into a 1,3-dicarbonyl equivalent, for instance, through Claisen condensation with an appropriate ester. This intermediate can then undergo cyclization with hydrazine or its substituted analogues to yield highly substituted pyrazoles bearing both furan and p-tolyl moieties. hilarispublisher.comdergipark.org.tr The general approach involves the reaction of a β-diketone with hydrazine, a method that has been a cornerstone of pyrazole (B372694) synthesis since its discovery. hilarispublisher.com

Triazoles: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. mdpi.comnih.gov While this compound does not directly participate in this reaction, it can be a precursor to one of the required components. For instance, the ketone can be transformed into an alkyne through various olefination and subsequent elimination reactions. Alternatively, recent methods have explored the synthesis of 1,2,3-triazoles from ketones, N-tosylhydrazines, and amines in a one-pot reaction under metal-free conditions, offering a potential direct route from furan-based ketones. researchgate.net 1,2,4-triazoles can also be synthesized from various precursors, including those derived from ketones. mdpi.comnih.gov

Pyrimidines: The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. nih.govbeilstein-journals.org Similar to pyrazole synthesis, this compound can be elaborated into a suitable 1,3-dielectrophile. Reaction of this intermediate with urea, thiourea, or other amidines would lead to the formation of a pyrimidine (B1678525) ring. The substituents on the resulting pyrimidine would be determined by the specific reagents and conditions used in the synthesis. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle | General Synthetic Strategy | Role of this compound |

|---|---|---|

| Pyrazole | Condensation of a 1,3-dicarbonyl with hydrazine. chim.ithilarispublisher.comdergipark.org.tr | Precursor to the required 1,3-dicarbonyl compound. |

| 1,2,3-Triazole | 1,3-dipolar cycloaddition of an azide and an alkyne. mdpi.comnih.gov | Precursor to the alkyne component. |

The furan ring of this compound can be viewed as a latent diene or a precursor to other cyclic ethers like dihydrofurans and tetrahydrofurans.

Dihydrofurans: The synthesis of dihydrofurans can be achieved through various methods, including the partial reduction of the furan ring or through cycloaddition reactions. researchgate.netorganic-chemistry.org For instance, catalytic hydrogenation of the furan ring under controlled conditions can yield dihydrofuran derivatives. Additionally, certain cycloaddition pathways can lead to the formation of dihydrofuran structures. researchgate.net The synthesis of 2,5-dihydrofurans is a valuable transformation, and various catalytic methods have been developed to achieve this. organic-chemistry.org

Tetrahydrofurans: Tetrahydrofurans are prevalent motifs in many natural products and pharmaceuticals. nih.gov The synthesis of substituted tetrahydrofurans can be accomplished through the complete hydrogenation of the furan ring of this compound. More sophisticated stereoselective methods often involve the cyclization of acyclic precursors. nih.govdiva-portal.org For example, the ketone functionality can be used to construct a carbon chain that, upon subsequent functional group manipulations and cyclization, can lead to highly substituted tetrahydrofurans. nih.govorganic-chemistry.orgacs.org Radical cyclization and Lewis acid-mediated reactions are powerful tools for controlling the stereochemistry of the resulting tetrahydrofuran (B95107) ring. diva-portal.org

Role of Furan Moieties in Ligand Design for Catalysis

The incorporation of furan rings into phosphine (B1218219) ligands has been shown to be advantageous in transition metal catalysis. The furan moiety can influence the electronic and steric properties of the ligand, thereby modulating the activity and selectivity of the metal catalyst.

Phosphine ligands are crucial for the success of many transition metal-catalyzed reactions, including the widely used cross-coupling reactions. tcichemicals.combeilstein-journals.org Furan-containing phosphines, where a phosphorus atom is directly attached to the furan ring, have emerged as a promising class of ligands. acs.org These ligands can be synthesized from furan precursors, and a molecule like this compound could potentially be converted into a furan-phosphine. The electron-rich nature of the furan ring can impact the donor properties of the phosphine, which is a critical parameter in catalysis. tcichemicals.com Such ligands have found application in palladium-catalyzed reactions. nih.gov

Cycloaddition Reactions in the Construction of Furan-Substituted Molecules

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. zbaqchem.comwikipedia.org This reaction provides a powerful method for the construction of six-membered rings with high stereocontrol. zbaqchem.comwikipedia.org

The reaction of a furan derivative with a dienophile, such as maleic anhydride (B1165640), is a classic example of a [4+2] cycloaddition. zbaqchem.com The reactivity of the furan diene can be influenced by the substituents on the ring. The p-tolyl ketone group on this compound would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition. rsc.org The resulting cycloadducts are often valuable intermediates that can be further transformed into complex polycyclic molecules. acs.orgmdpi.com The retro-Diels-Alder reaction is also a relevant consideration, as the stability of the adduct can be temperature-dependent. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Triazole |

| Pyrimidine |

| Dihydrofuran |

| Tetrahydrofuran |

| Furan-containing phosphane |

Green Chemistry and Sustainable Synthesis Approaches for Furan Containing Ketones

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a cornerstone of green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. The Friedel-Crafts acylation of furan (B31954), the key reaction for producing 2-acyl furans, has been successfully adapted to solvent-free conditions. researchgate.netresearchgate.net In these methodologies, a liquid reactant can serve as the solvent, or the reaction can be performed between solid and/or liquid reagents in the absence of a traditional solvent medium.

Several studies have demonstrated the efficacy of solid acid catalysts for the solvent-free acylation of aromatic compounds. chemijournal.com For instance, the acylation of furan with acetic anhydride (B1165640) to produce 2-acetylfuran (B1664036) has been achieved using heterogeneous catalysts in a solventless green process. researchgate.netresearchgate.net Similarly, a p-toluenesulfonic acid/graphite system has proven effective for the Friedel-Crafts acylation of various aromatic compounds with carboxylic acids under solvent-free conditions. researchgate.net This approach is directly applicable to the synthesis of 2-Furyl(4-methylphenyl)methanone by reacting furan with 4-methylbenzoic acid. The use of solid catalysts like tin(IV) oxide (SnO₂) nanosheets has also yielded high amounts of aromatic ketones under solvent-free conditions, highlighting a versatile and environmentally friendly alternative to conventional methods. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates and improve energy efficiency.

In the context of furan-containing compounds, microwave-assisted synthesis has been employed to prepare sulfonic-based UiO-66(Zr) materials, which serve as highly effective acid catalysts for Friedel-Crafts acylation reactions. researchgate.net The synthesis of these catalytic materials is significantly faster under microwave irradiation, producing microporous structures with excellent crystallinity and physicochemical properties. researchgate.net While direct literature on the MAOS of this compound is sparse, the successful application of MAOS in preparing catalysts for furan acylation and in other Friedel-Crafts reactions suggests its high potential for this specific synthesis, offering a greener, more energy-efficient alternative to traditional heating.

Mechanochemical Approaches (e.g., Grinding, Ball Milling)

Mechanochemistry, which uses mechanical force from grinding or ball milling to induce chemical reactions, is an emerging green synthesis technique. nih.gov These methods are often solvent-free or use minimal amounts of liquid (liquid-assisted grinding), thereby significantly reducing solvent waste. hokudai.ac.jp Mechanical energy input can activate reactants, overcome activation barriers, and facilitate reactions in the solid state. researchgate.net

Ball milling has been successfully used for various organic transformations, including the synthesis of aryl fluorides and arylboronates, demonstrating its power to facilitate reactions that are otherwise challenging. researchgate.netresearchgate.net Researchers have shown that cross-coupling reactions can be significantly improved under mechanochemical conditions. hokudai.ac.jp For instance, a solvent-free acyl Suzuki-Miyaura cross-coupling using ball milling has been developed for the highly chemoselective synthesis of ketones from acyl chlorides and boronic acids. organic-chemistry.org This solid-state approach is rapid and avoids the use of potentially harmful solvents, making it an attractive green route for the synthesis of this compound from 4-methylbenzoyl chloride and a suitable furan-based organoboron reagent. organic-chemistry.org

Development and Application of Environmentally Benign Catalysts and Conditions

A major focus of green chemistry is the replacement of hazardous and corrosive homogeneous catalysts like aluminum trichloride (B1173362) (AlCl₃) and mineral acids, which are used in stoichiometric amounts in traditional Friedel-Crafts acylations. researchgate.netchemijournal.com Furan is particularly sensitive and prone to polymerization under classical Friedel-Crafts conditions, making the development of milder, environmentally benign catalysts crucial. researchgate.netstackexchange.com

Recent research has focused on various classes of heterogeneous (solid) acid catalysts that are more stable, less corrosive, easily separable from the reaction mixture, and often reusable. researchgate.net

Heteropolyacids (HPAs): These compounds, such as dodecatungstophosphoric acid (DTP), possess strong Brønsted acidity and are effective catalysts for furan acylation. researchgate.netresearchgate.net Supporting HPAs on materials like K-10 clay can enhance their activity and stability. researchgate.netresearchgate.net For example, a chromium-exchanged DTP on K-10 clay gave an 88% conversion of furan with 100% selectivity to 2-acetylfuran under optimized, solvent-free conditions. researchgate.net

Metal Oxides: Simple metal oxides like zinc oxide (ZnO) have been reported as low-cost, eco-friendly catalysts for the acylation of aromatic substrates. researchgate.net

Zeolites: These crystalline aluminosilicates have well-defined pore structures and acidic sites, making them shape-selective catalysts. routledge.com H-beta zeolite has been used for the continuous liquid-phase acylation of furan, although catalyst deactivation can be a challenge. rsc.org

Other Solid Acids: A heterogeneous catalyst couple of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and magnesium hydroxide (B78521) (Mg(OH)₂) has been used for the direct acylation of furan with various carboxylic acids, yielding 2-furyl ketones in good to excellent yields under mild conditions. benthamdirect.com

The table below summarizes the performance of various environmentally benign catalysts in the acylation of furan, a model reaction for the synthesis of compounds like this compound.

| Catalyst System | Acylating Agent | Conditions | Conversion/Yield | Key Advantage(s) | Reference |

|---|---|---|---|---|---|

| 20% w/w Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | Solvent-free, 100°C | 88% Conversion | High activity and selectivity, reusable | researchgate.net |

| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | Toluene (B28343), 110°C | Good to excellent yields | Mild conditions, works for sensitive substrates | benthamdirect.com |

| SnO₂ nanosheets | Various | Solvent-free | Up to 92% yield | High reusability | researchgate.net |

| H-beta zeolite | Acetic Anhydride | Liquid phase, fixed-bed reactor | High initial activity | Suitable for continuous processes | rsc.org |

| ZnO powder | Acyl Halides | Not specified | Good yields | Low-cost, eco-friendly | researchgate.net |

Strategies for Recycling and Reusability of Solvents and Catalysts

The ability to recycle and reuse catalysts and solvents is a critical principle of green chemistry, directly impacting process efficiency and waste reduction. researchgate.net Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture by simple filtration and potentially reused multiple times without significant loss of activity.

Several of the green catalysts developed for furan acylation have demonstrated excellent reusability.

Heteropolyacid Catalysts: The Cr₀.₆₆-DTP/K-10 catalyst was found to be robust and reusable for at least three cycles in the acylation of furan. researchgate.net

Metal Oxides: ZnO powder can be recovered by simple washing and reused up to three times. researchgate.net

Solvent Recycling: In processes that still require a solvent, choosing one that can be easily recovered and reused is essential. A patent for preparing 2-acetylfuran describes a process where the solvent (e.g., dichloromethane) is recovered by distillation and directly reused, exemplifying a green synthesis approach with a product yield of 95%. google.com

Principles of Atom Economy and Reduced Waste Generation in Synthesis

The concept of atom economy, introduced by Barry Trost, is a fundamental metric in green chemistry that evaluates the efficiency of a chemical reaction based on how many atoms from the reactants are incorporated into the final desired product. nih.govacs.org It provides a measure of how much potential waste is generated at a molecular level. wordpress.com The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. wordpress.com

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

In the context of synthesizing this compound, we can compare different synthetic routes:

Ideal Addition Reaction: A hypothetical direct addition of furan and a suitable precursor would have 100% atom economy, as all atoms from the reactants would form the product. Rearrangement and addition reactions are considered highly atom-economical. primescholars.comjocpr.com

Friedel-Crafts Acylation with an Acid Anhydride:

Furan + (4-Methylbenzoyl) Anhydride → this compound + 4-Methylbenzoic Acid

In this reaction, the 4-methylbenzoic acid is a significant byproduct. While the reaction can be high-yielding, its atom economy is inherently less than 100% because a large portion of the anhydride reactant is not incorporated into the desired ketone.

Friedel-Crafts Acylation with an Acyl Chloride:

Furan + 4-Methylbenzoyl Chloride → this compound + HCl

This common method generates hydrogen chloride (HCl) as a byproduct. While the mass of HCl is small, the reaction often requires a stoichiometric amount of a Lewis acid catalyst (like AlCl₃) which is consumed in the workup, generating large amounts of waste and drastically lowering the effective atom economy. researchgate.net

By focusing on catalytic rather than stoichiometric reagents and designing reactions that minimize byproducts, chemists can significantly improve atom economy. jocpr.com For example, using carboxylic acids directly as acylating agents with catalysts that can be regenerated is a much greener approach, as the only byproduct is water, leading to a higher atom economy and significantly reduced waste. benthamdirect.com

Future Perspectives in 2 Furyl 4 Methylphenyl Methanone Research

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of 2-furyl(4-methylphenyl)methanone typically relies on Friedel-Crafts acylation of toluene (B28343) with 2-furoyl chloride. While effective, this method often suffers from drawbacks such as the use of stoichiometric, moisture-sensitive Lewis acid catalysts and the generation of corrosive byproducts. Future research will prioritize the development of catalytic, atom-economical, and operationally simpler alternatives.

Prospective strategies include transition-metal-catalyzed cross-coupling reactions. Methodologies based on cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls offer a pathway to highly substituted furans under neutral and mild conditions, a concept that could be adapted for the synthesis of furyl ketones. nih.gov Another promising avenue is the continuous-flow, gas-phase cross-ketonization over heterogeneous catalysts like zirconia (ZrO₂). rsc.org This approach, demonstrated for the synthesis of 2-acetyl furan (B31954) from methyl 2-furoate and acetic acid, could be extended to use toluene derivatives, offering high selectivity and a significantly improved environmental factor (E-factor) compared to traditional batch processes. rsc.org Palladium-catalyzed carbonylation of furfuryl alcohol derivatives also presents a viable, albeit less direct, route that capitalizes on bio-based starting materials. mdpi.com The development of these catalytic systems will be crucial for producing this compound and its analogs with higher efficiency and lower environmental impact.

| Synthetic Strategy | Key Features & Future Goals | Potential Advantages | Relevant Precursors |

| Catalytic Cross-Ketonization | Development of heterogeneous catalysts (e.g., mixed metal oxides) for the direct reaction between a furan-2-carboxylic acid derivative and toluene. | High atom economy, continuous flow processing, catalyst recyclability, reduced waste. rsc.org | Methyl 2-furoate, Toluene |

| Palladium-Catalyzed Carbonylative Coupling | Coupling of a 2-furylboronic acid or related organometallic with a p-tolyl halide under a carbon monoxide atmosphere. | High functional group tolerance, modularity, well-established catalytic systems. | 2-Bromofuran, 4-Iodotoluene |

| Cobalt-Catalyzed Metalloradical Cyclization | Tandem radical addition-cyclization of a p-tolyl-substituted alkyne with a furan-forming diazo precursor. | Mild and neutral conditions, access to polysubstituted analogs, unique regioselectivity. nih.gov | 1-Ethynyl-4-methylbenzene, Diazoacetoacetate |

| Directed C-H Acylation | Transition-metal-catalyzed direct acylation of toluene using a directing group strategy with a 2-furoyl-based acyl source. | High step- and atom-economy by avoiding pre-functionalization of toluene. | Toluene, 2-Furoyl Chloride |

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The reactivity of this compound is governed by its three principal components: the furan ring, the p-tolyl group, and the ketone linker. While the individual reactivities are known, future research will focus on synergistic and novel transformations that leverage the interplay between these units.

A particularly promising area is photochemistry. The successful use of flow photochemistry in Nazarov reactions of 2-furyl vinyl ketones demonstrates that the furan ring can participate in photochemical cyclizations under mild conditions. nih.gov This suggests that derivatives of this compound could be designed to undergo novel light-induced transformations. Furthermore, cooperative NHC (N-Heterocyclic Carbene) and photoredox catalysis has been used for the dearomatizing fluoroaroylation of benzofurans, with a 2-furyl derivative proving to be a competent substrate. acs.org Applying this concept to this compound could unlock pathways to complex, three-dimensional scaffolds by dearomatizing the furan ring.

Future work should also investigate the potential for the ketone to act as a directing group for late-stage C–H functionalization on either the furan or tolyl ring. acs.org Exploring its participation in cycloaddition reactions beyond simple Diels-Alder chemistry, such as the [8+2] cycloadditions reported for dienylfurans, could also yield novel fused-ring systems. pku.edu.cn The behavior of the molecule under electro-organic or mechanochemical conditions remains largely uncharted territory and represents a significant opportunity for discovering new transformation pathways.

Advanced Computational Modeling for Precise Structural and Electronic Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding future research. nih.gov Predictive modeling can accelerate the discovery of new synthetic routes and reactivity by providing deep mechanistic insight that is often difficult to obtain experimentally.

Future computational studies will move towards highly accurate predictions of the molecule's structural and electronic landscape. DFT calculations can be employed to model ground-state geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP) map. physchemres.orgresearchgate.net This information is critical for predicting sites of electrophilic or nucleophilic attack and understanding inherent reactivity. For instance, DFT has been used to study the reaction mechanisms of furfural (B47365) conversion and cycloaddition reactions involving furans. pku.edu.cnacs.org

Beyond ground-state properties, time-dependent DFT (TD-DFT) and more advanced methods like CASPT2 can predict excited-state properties and potential photochemical reaction pathways, complementing experimental efforts in this area. nih.gov Furthermore, coupling DFT-derived descriptors with Quantitative Structure-Activity Relationship (QSAR) models could enable the in silico screening of novel derivatives for desired properties, guiding synthetic efforts toward specific targets. physchemres.org

| Property/Analysis | Computational Method | Predicted Information & Research Application |

| Optimized Geometry | DFT (e.g., B3LYP, PBE0) | Predicts bond lengths, bond angles, and dihedral angles. researchgate.net Essential for understanding steric effects and conformational preferences. |

| Vibrational Frequencies | DFT | Calculation of theoretical IR and Raman spectra to aid in experimental characterization. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Identifies the distribution of electron density and predicts the most likely sites for redox reactions and cycloadditions. acs.org |

| Molecular Electrostatic Potential (MESP) | DFT | Maps charge distribution to predict sites for nucleophilic and electrophilic attack, guiding the design of regioselective reactions. physchemres.org |

| Reaction Pathway Modeling | DFT | Calculation of transition state energies and reaction profiles to elucidate mechanisms and predict the feasibility of novel synthetic routes or transformations. acs.org |

| Electronic Spectra | TD-DFT, CASPT2 | Prediction of UV-Vis absorption spectra and the nature of electronic excited states to guide research into photochemical reactivity. nih.gov |

Integration with Emerging Green Chemistry Technologies for Enhanced Sustainability

A paramount goal for future chemical manufacturing is sustainability. Research on this compound will increasingly incorporate principles of green chemistry to minimize environmental impact.

A cornerstone of this approach is the use of renewable feedstocks. The furan ring is readily derivable from biomass platform chemicals like furfural, which itself is produced from lignocellulosic waste. rsc.org Future synthetic routes will aim to capitalize on this bio-based origin. Enzymatic catalysis, which has been successfully applied to the synthesis of furan-based polyesters, offers a green alternative to traditional chemical catalysis. nih.gov Exploring biocatalysts (e.g., lipases, oxidoreductases) for the synthesis or transformation of this compound could lead to processes that operate under mild aqueous conditions with high selectivity. acs.org

The adoption of enabling technologies like continuous flow processing is another key direction. Flow chemistry not only improves safety and scalability but can also enhance reaction efficiency. rsc.org For example, photochemical reactions that are inefficient in batch can become highly effective in flow reactors due to superior light penetration and precise control over reaction time. nih.gov The development of a fully integrated, sustainable process starting from biomass-derived furfural and utilizing flow catalysis and recyclable solvents represents a significant long-term goal in the production of this and related furan-based compounds. rsc.orgresearchgate.net

Q & A

Q. Answer :

- Endocrine Disruption Potential : Prioritized for regulation due to structural similarity to 4-methylbenzophenone, a suspected endocrine disruptor .

- Handling : Use PPE (gloves, masks) and proper ventilation to avoid dermal/ocular exposure .

- Waste Disposal : Follow protocols for halogenated solvents and toxic intermediates .

How can researchers address contradictions in bioactivity data across studies?

Answer : Discrepancies may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.